molecular formula C10H15NO B14594307 6-(Diethylamino)hexa-2,4-diyn-1-OL CAS No. 60214-08-6

6-(Diethylamino)hexa-2,4-diyn-1-OL

Cat. No.: B14594307
CAS No.: 60214-08-6
M. Wt: 165.23 g/mol
InChI Key: CUBWABMIIUUGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Diethylamino)hexa-2,4-diyn-1-OL is an organic compound characterized by the presence of a diethylamino group and a hexa-2,4-diyn-1-ol backbone. This compound is notable for its unique structure, which includes both alkyne and alcohol functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)hexa-2,4-diyn-1-OL typically involves the reaction of diacetylene with formaldehyde in the presence of a polar solvent and a catalytic amount of a silver catalyst . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)hexa-2,4-diyn-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

6-(Diethylamino)hexa-2,4-diyn-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Diethylamino)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group can interact with biological receptors, while the alkyne groups can participate in click chemistry reactions, facilitating the formation of stable covalent bonds with target molecules. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Hexa-2,4-diyn-1-ol: Lacks the diethylamino group, making it less versatile in certain reactions.

    2,4-Hexadien-1-ol: Contains double bonds instead of triple bonds, leading to different reactivity and applications.

    Propargyl alcohol: A simpler molecule with only one alkyne group, used in basic organic synthesis.

Uniqueness

6-(Diethylamino)hexa-2,4-diyn-1-OL stands out due to its combination of alkyne and diethylamino groups, providing unique reactivity and versatility in various chemical and biological applications.

Properties

CAS No.

60214-08-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

6-(diethylamino)hexa-2,4-diyn-1-ol

InChI

InChI=1S/C10H15NO/c1-3-11(4-2)9-7-5-6-8-10-12/h12H,3-4,9-10H2,1-2H3

InChI Key

CUBWABMIIUUGPP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CC#CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.